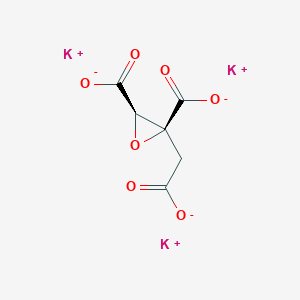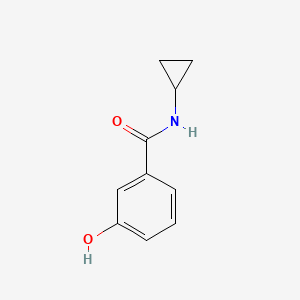![molecular formula C10H14N2O B1517604 N-[(2-aminophenyl)methyl]-N-methylacetamide CAS No. 1050885-65-8](/img/structure/B1517604.png)
N-[(2-aminophenyl)methyl]-N-methylacetamide
Descripción general
Descripción
N-[(2-aminophenyl)methyl]-N-methylacetamide, also known as NAMMA, is a compound that has been studied extensively in the scientific community. It is a synthetic derivative of the naturally occurring amino acid L-tryptophan, and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
N-[(2-aminophenyl)methyl]-N-methylacetamide: plays a significant role in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical compounds. Its structure allows for molecular interactions with activated functional groups, which is crucial for the development of novel and safe tailored drugs . The compound’s derivatives have been explored for their pharmacological activities, including potential therapeutic applications.
Enzymatic Assays in Clinical Diagnostics
Derivatives of N-[(2-aminophenyl)methyl]-N-methylacetamide have been utilized in enzymatic methods for determining uric acid in human serum . This application is vital for clinical diagnostics, as precise and sensitive determination of uric acid levels can aid in the diagnosis and monitoring of diseases such as gout and kidney disorders.
Antimicrobial Activity
Research has indicated that certain derivatives of N-[(2-aminophenyl)methyl]-N-methylacetamide exhibit antimicrobial properties . These findings are significant for the development of new antibiotics and antiseptic agents, especially in the face of increasing antibiotic resistance.
Anti-Cancer Therapeutics
The compound has been synthesized and characterized for its potential use in anti-cancer therapy . Studies involving structural characterization and Density Functional Theory (DFT) analyses suggest that it could interact with target proteins in the body, making it a candidate for chemotherapy drug design.
Synthesis of Heterocyclic Compounds
N-[(2-aminophenyl)methyl]-N-methylacetamide: is involved in the synthesis of indazoles, which are heterocyclic compounds with a wide range of medicinal applications . These include antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents, highlighting the compound’s versatility in pharmaceutical synthesis.
Chemical Diversity and Drug Efficacy
The chemical diversity of N-[(2-aminophenyl)methyl]-N-methylacetamide and its derivatives contributes to a better understanding of pharmacologically interesting compounds. This diversity is crucial for designing new derivatives that enhance drug efficacy and safety, thereby improving life quality .
Advanced Computational Chemistry
In computational chemistry, the compound is used to study drug utilization and biological effects. Advanced computational methods, such as molecular docking and interaction energy calculations, are employed to predict the behavior of drugs in the body, which is fundamental for the rational design of new therapeutics .
Propiedades
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-5-3-4-6-10(9)11/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLQUMGUWFCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-aminophenyl)methyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)









